1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane
Description
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane (CAS 23014-57-5) is a macrocyclic alkane with the molecular formula C₂₆H₅₂ and a molecular weight of 364.69 g/mol . Its structure features eight methyl groups positioned symmetrically on the cyclooctadecane backbone, conferring unique conformational stability and physicochemical properties. Key properties include:
- Boiling point: 852.02 K
- Melting point: 438.00 ± 1.00 K
- Enthalpy of vaporization (ΔvapH°): 70.43 kJ/mol
- LogP (octanol/water partition coefficient): 9.566 .
Thermodynamic data, such as ΔfH°gas (-599.63 kJ/mol) and ΔfusH (20.17 kJ/mol), highlight its stability and energy profile . The compound exhibits conformational homogeneity due to its gem-dimethyl substitution pattern, which minimizes steric strain and enhances crystalline phase transitions .
Properties
CAS No. |
23014-57-5 |
|---|---|
Molecular Formula |
C26H52 |
Molecular Weight |
364.7 g/mol |
IUPAC Name |
1,1,4,4,10,10,13,13-octamethylcyclooctadecane |
InChI |
InChI=1S/C26H52/c1-23(2)15-11-9-12-17-25(5,6)21-22-26(7,8)18-14-10-13-16-24(3,4)20-19-23/h9-22H2,1-8H3 |
InChI Key |
JNSFDAQIIASDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC(CCC(CCCCCC(CC1)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
General Macrocyclization Approaches
Macrocyclic compounds such as substituted cyclooctadecanes are commonly synthesized via:
- Bis-alkylation of precursors: This involves the cyclization of linear or branched precursors bearing reactive functional groups (e.g., tosylates, sulfonamides) with nucleophiles under basic conditions to form the macrocyclic ring.
- Use of strong bases such as cesium carbonate: Cesium carbonate is often employed to generate nucleophiles for intramolecular cyclization, facilitating the formation of large rings with high selectivity and yield.
- Stepwise protection and deprotection: Protecting groups (e.g., tetrahydropyranyl ethers) are used to mask reactive sites during intermediate steps, followed by deprotection to yield the final macrocycle.
Specific Synthetic Route Insights
A relevant synthetic strategy for macrocycles structurally related to this compound involves the following key steps:
Preparation of Precursors: Starting from diols or diamines, functionalization with protecting groups (e.g., tetrahydropyranyl) and conversion to bis-tosylates or bis-phthalimides is performed to create reactive bis-electrophiles or bis-nucleophiles.
Macrocyclization Reaction: The bis-functionalized precursors undergo cyclization in dilute solution with cesium carbonate or potassium carbonate as the base, promoting intramolecular nucleophilic substitution to form the macrocyclic ring.
Deprotection and Purification: The macrocyclic intermediates are deprotected under acidic or photochemical conditions to remove protecting groups, followed by purification techniques such as ion exchange chromatography and extraction to isolate the pure macrocycle.
Yield Considerations: Although individual step yields are generally high (around 70-90%), the overall yield can be limited due to the complexity and sensitivity of macrocyclization reactions.
Challenges and Optimization
- Polymerization and side reactions: Attempts to directly convert certain precursors to macrocycles can lead to polymerization or dialkylation side-products, requiring careful control of reaction conditions.
- Photochemical deprotection: Photosensitized electron transfer reactions have been employed to improve deprotection yields and purity of the macrocyclic amines, which are precursors to the final hydrocarbon macrocycle.
- Concentration and solvent effects: Dilute reaction conditions and choice of solvents such as dimethylformamide (DMF) or isopropanol are critical to favor intramolecular cyclization over intermolecular polymerization.
Data Table: Summary of Key Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diol functionalization | Tetrahydropyranyl protection, TsCl/Et3N | 85-92 | Preparation of bis-tosylate precursors |
| Bis-phthalimide formation | Potassium phthalimide in DMF | ~92 | Conversion to bis-phthalimide derivative |
| Hydrazinolysis | Hydrazine in ethanol | 70 | Deprotection to diamine intermediate |
| Bis-sulfonamide formation | p-Toluenesulfonyl chloride (TsCl), Schotten-Baumann conditions | 75 | Formation of sulfonamide macrocycle precursor |
| Macrocyclization | Cs2CO3 or K2CO3 in DMF, 0.05 M concentration | Variable | Intramolecular cyclization step |
| Deprotection | Photochemical sensitization with p-dimethoxybenzene and hydrazine | <25 (improved with photochemical method) | Removal of protecting groups |
Data adapted from detailed crown ether and macrocycle synthesis studies relevant to large ring cycloalkanes.
Research Outcomes and Analytical Characterization
- Purity and Structural Confirmation: The macrocyclic products are typically characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatographic purity assessments. The diamine intermediates require extensive purification due to their sensitivity and tendency to form mixtures.
- Complexation Studies: Related macrocycles have been studied for their metal ion complexation properties, which indirectly confirm the successful synthesis of the macrocycle and its conformational integrity.
- Thermal and Photochemical Stability: The macrocycles exhibit defined thermal behavior and can undergo photochemical transformations, which are important for further functionalization or application in ligand design.
Chemical Reactions Analysis
Types of Reactions: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under UV light or in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution can introduce halogen atoms into the molecule .
Scientific Research Applications
Nanotechnology and Drug Delivery
One of the most promising applications of 1,1,4,4-Octamethyl-cyclooctadecane is in the field of nanotechnology , particularly in drug delivery systems. The compound's unique structural properties allow it to function as a carrier for therapeutic agents. It enhances the solubility and stability of drugs, improving their bioavailability and targeting capabilities in specific tissues.
Case Study:
Recent research has demonstrated that nanoparticles made from octamethyl-cyclooctadecane can encapsulate anticancer drugs effectively. These nanoparticles showed improved pharmacokinetics and reduced side effects compared to conventional delivery methods .
Material Science
In material science, 1,1,4,4-Octamethyl-cyclooctadecane is utilized for its thermal stability and low volatility. It serves as a potential additive in polymers to enhance their thermal and mechanical properties.
Case Study:
Studies have shown that incorporating octamethyl-cyclooctadecane into polymer matrices significantly improves their thermal resistance and mechanical strength . This property makes it suitable for applications in high-temperature environments.
Chemical Synthesis
The compound is also used as a reagent in various chemical synthesis processes. Its unique structure allows it to participate in reactions that are not feasible with simpler compounds.
Case Study:
Research indicates that octamethyl-cyclooctadecane can be used as a template for synthesizing complex macrocyclic compounds. This application is particularly valuable in developing new catalysts and materials with specific functionalities .
Mechanism of Action
The mechanism by which 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane exerts its effects is primarily through its structural stability and hydrophobic nature. It interacts with other molecules through van der Waals forces and can influence the behavior of other compounds in a mixture. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to act as a stabilizing agent in various chemical and biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below contrasts 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane with analogous cyclic and branched alkanes:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (K) | Boiling Point (K) | logP |
|---|---|---|---|---|---|---|
| This compound | C₂₆H₅₂ | 364.69 | 8 methyl groups | 438.00 ± 1.00 | 852.02 | 9.566 |
| 2-Methyloctadecane | C₁₉H₄₀ | 268.53 | 1 methyl group | ~300–320* | ~600–620* | ~6.5–7.0 |
| 5,5,9,13-Tetramethyl-14,16-dioxatetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane | C₁₈H₃₀O₂ | 278.43 | 4 methyl groups, 2 oxygen atoms | N/A | 574.05 (300.9°C) | 4.524 |
| Cyclooctadecane | C₁₈H₃₆ | 252.49 | Unsubstituted ring | ~343–353* | ~680–700* | ~8.0–8.5 |
Key Observations:
- Branching and Symmetry : The octamethyl substitution in the target compound increases molecular weight and symmetry compared to simpler derivatives like 2-methyloctadecane. This results in higher melting/boiling points and enhanced hydrophobicity (logP = 9.566 vs. 4.524–7.0 for others) .
- Oxygenated Derivatives : The tetramethyl-dioxatetracyclohexadecane (C₁₈H₃₀O₂) has a lower molecular weight and logP due to oxygen atoms, which introduce polarity and reduce thermal stability .
Thermodynamic and Phase Behavior
The target compound exhibits complex phase transitions:
- Fusion Enthalpy (ΔfusH) : 20.17 kJ/mol (experimental) vs. 7.75 kJ/mol (Joback-calculated), highlighting discrepancies between experimental and computational methods .
- Polymorphism : Two crystalline phases (I and II) are observed, with a phase transition at 427 K (ΔHtrs = 6.736 kJ/mol) . This is absent in less-substituted cycloalkanes, which typically show simpler melting behaviors.
In contrast, linear alkanes like 2-methyloctadecane lack conformational rigidity, leading to lower phase transition enthalpies and entropy values.
Q & A
Q. Can AI-driven molecular dynamics predict its behavior in lipid bilayer simulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
